molecular formula C9H9IN2 B1497000 3-Iodo-1,5-dimethyl-1H-indazole CAS No. 1015846-43-1

3-Iodo-1,5-dimethyl-1H-indazole

Cat. No.: B1497000
CAS No.: 1015846-43-1
M. Wt: 272.09 g/mol
InChI Key: FZWUPZRHCQVPDO-UHFFFAOYSA-N
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Description

3-Iodo-1,5-dimethyl-1H-indazole is a chemical compound with the CAS Number: 1015846-43-1 . It has a molecular weight of 272.09 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C9 H9 I N2 . The InChI Code for this compound is 1S/C9H9IN2/c1-6-3-4-8-7 (5-6)9 (10)11-12 (8)2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 272.09 .

Scientific Research Applications

Molecular Imaging and Drug Development

3-Iodo-1,5-dimethyl-1H-indazole has been studied in the context of molecular imaging and drug development. One study explored analogues of KP1019 containing iodinated indazole ligands to investigate the biological fate of the Ru–N-heterocycle bond in anticancer agents. The study found that the distribution of ruthenium and iodine in cultured A549 cells was identical, indicating that the Ru–N bonds in the anionic complexes remained intact after incubation in culture medium and subsequent cellular uptake and processing (Antony et al., 2013).

Synthesis and Biological Activity

The compound has been the focus of structural-activity relationship studies, particularly in the context of enzyme activation. For instance, indazole derivatives, including 1-benzyl-3-(3-dimethylaminopropyloxy)indazole, were found to be potent activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds demonstrated potent inhibition of platelet aggregation and maintained activity when the indazole ring was replaced by appropriately substituted pyrazoles (Selwood et al., 2001).

Chemical Synthesis

The compound has been involved in novel synthetic methods, such as the copper-catalyzed aqueous multicomponent synthetic method for the preparation of 5-iodo-1,2,3-triazoles. This method is highly effective and selective for substrates including biologically relevant compounds with nucleoside, sugar, and amino acid moieties. It enables direct single-step multicomponent dual modification of peptides from readily available starting materials and can be applied to concise and fast multicomponent radioactive 125 I labeling from an aqueous solution (Li et al., 2017).

Pharmacological Applications

This compound derivatives have been explored for their pharmacological applications. For example, a study on the synthesis, crystal structure, and thermal analysis of tetraiodo-4,4′-bi-1,2,4-triazole revealed insights into the structural stability and thermal behavior of the compound, indicating its potential in pharmaceutical applications (Li et al., 2013).

Safety and Hazards

The safety data sheet for 3-Iodo-1,5-dimethyl-1H-indazole is available online . It is recommended to handle this compound with appropriate safety measures.

Future Directions

Future research in the field of imidazole synthesis is focused on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

3-iodo-1,5-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-6-3-4-8-7(5-6)9(10)11-12(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWUPZRHCQVPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650962
Record name 3-Iodo-1,5-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-43-1
Record name 3-Iodo-1,5-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1,5-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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